
4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and differentiation.
作用機序
4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide acts as a potent inhibitor of this compound. It binds to the ATP-binding site of this compound and prevents the enzyme from phosphorylating its target proteins. This leads to the inhibition of various downstream signaling pathways, resulting in the modulation of cellular processes.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance insulin sensitivity and glucose uptake in diabetic animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide in lab experiments is its high potency and selectivity towards this compound. This allows researchers to study the specific effects of this compound inhibition without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, careful dose optimization is required to ensure that the compound is not toxic to normal cells.
将来の方向性
There are several future directions for the research on 4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide. One of the major areas of research is the development of more potent and selective this compound inhibitors. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on various cellular processes. Furthermore, the potential use of this compound as a therapeutic agent for various diseases, including cancer and diabetes, needs to be explored further.
合成法
The synthesis of 4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide involves the reaction of 4-chloro-2-fluoroaniline with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in high yield and purity.
科学的研究の応用
4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide has been extensively used in various scientific research applications. One of the major research areas where this compound has been used is in the study of this compound signaling pathways. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this compound has been linked to various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
4-chloro-N-(2,4-difluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWMZKSAYJLORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

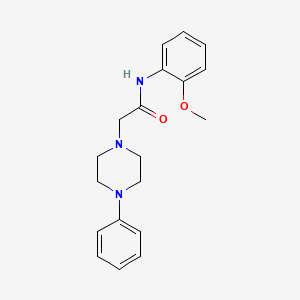
![1-[(3-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5027581.png)
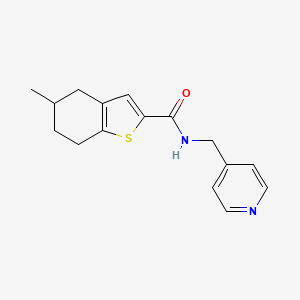
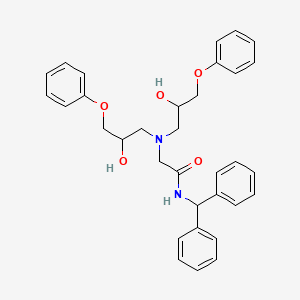
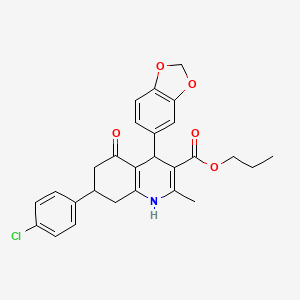
![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![3-chloro-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5027610.png)
![5-{[1-(1,3-benzothiazol-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027618.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)
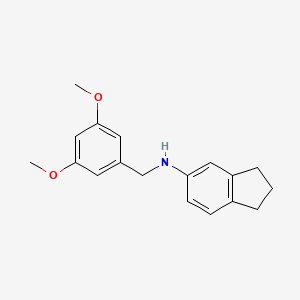
![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)
![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5027645.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)